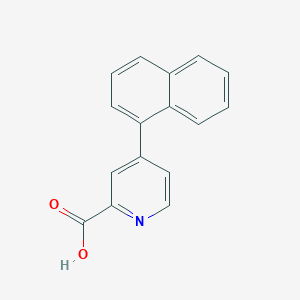
4-(Naphthalen-1-yl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)picolinic acid (4-NPA) is an organic compound and a derivative of the heterocyclic aromatic compound, picolinic acid. It is a white crystalline solid with a melting point of 120-122°C and a boiling point of 209-210°C. 4-NPA is soluble in water and slightly soluble in organic solvents. It is used in a variety of scientific research applications due to its unique properties.
Mecanismo De Acción
4-(Naphthalen-1-yl)picolinic acid, 95% acts as a proton donor and is capable of forming hydrogen bonds with other molecules. It is also capable of forming a complex with metal ions, which can be used to catalyze chemical reactions.
Biochemical and Physiological Effects
4-(Naphthalen-1-yl)picolinic acid, 95% has been studied for its potential to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 4-(Naphthalen-1-yl)picolinic acid, 95% has been studied for its potential to inhibit cancer cell growth and to reduce tumor size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Naphthalen-1-yl)picolinic acid, 95% is relatively inexpensive and can be easily synthesized in a laboratory setting. It is also highly stable and can be stored for long periods of time without degradation. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(Naphthalen-1-yl)picolinic acid, 95%. These include further studies of its antioxidant and anti-inflammatory properties, as well as its potential to inhibit cancer cell growth. Additionally, further research could be done on its ability to form complexes with metal ions and its potential to catalyze chemical reactions. Finally, further research could be done on its use in the synthesis of heterocyclic compounds and its potential to be used in drug delivery systems.
Métodos De Síntesis
4-(Naphthalen-1-yl)picolinic acid, 95% is synthesized by the reaction of 1-naphthol and picolinic acid in the presence of an acid catalyst. This reaction yields a 95% pure product with a yield of approximately 85%.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)picolinic acid, 95% is widely used in scientific research. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of peptides, and as a ligand for metal complexes. It has also been used in the synthesis of heterocyclic compounds and in the study of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
4-naphthalen-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-12(8-9-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVKZJLQKOBTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

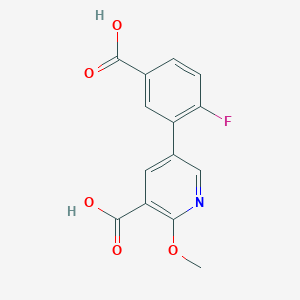
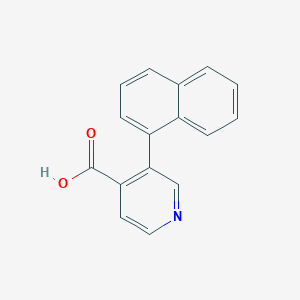

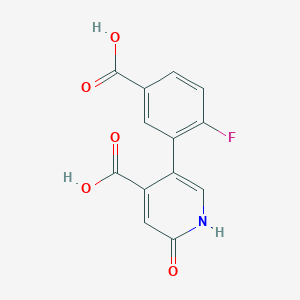

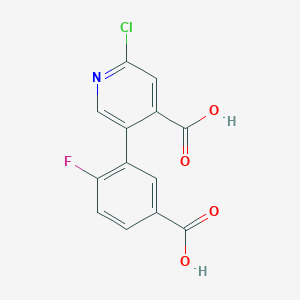


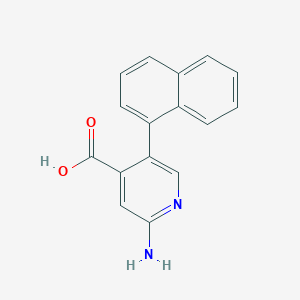
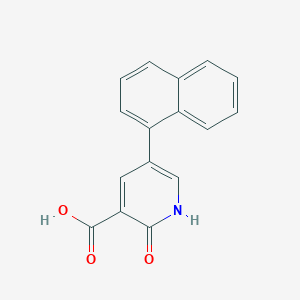
![3-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391778.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391783.png)
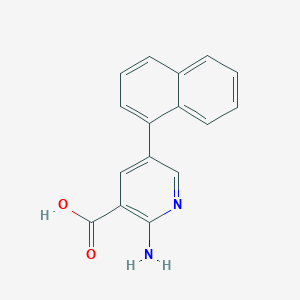
![3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391794.png)